molecular formula C10H16BNO4S B11857636 (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid

(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid

Cat. No.: B11857636
M. Wt: 257.12 g/mol
InChI Key: NXASDZQAWFBBJF-UHFFFAOYSA-N
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Description

(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid (CAS 1232424-25-7) is an aryl boronic acid derivative of significant interest in chemical and pharmaceutical research. As a member of the boronic acid family, this compound serves as a versatile building block in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in the development of novel organic molecules and complex materials . Boronic acids, in general, have gained prominence in medicinal chemistry and chemical biology due to their unique physicochemical properties and low toxicity . They are known to act as Lewis acids and can form reversible complexes with molecules containing diol groups, such as sugars . This mechanism underpins their application in the development of glucose-responsive systems, including self-regulated drug delivery platforms for conditions like diabetes . Furthermore, the dimethylaminoethylsulfonyl substituent in its structure suggests potential for enhancing water solubility or enabling specific targeting in drug design, as similar sulfonyl-containing boronic acids are utilized in the synthesis of sophisticated research compounds . Researchers can leverage this chemical as a key intermediate for constructing more complex molecules for use in pharmaceutical development, material science, and as a tool for studying biological processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16BNO4S

Molecular Weight

257.12 g/mol

IUPAC Name

[4-[2-(dimethylamino)ethylsulfonyl]phenyl]boronic acid

InChI

InChI=1S/C10H16BNO4S/c1-12(2)7-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,7-8H2,1-2H3

InChI Key

NXASDZQAWFBBJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCN(C)C)(O)O

Origin of Product

United States

Preparation Methods

Thiol Alkylation to Form Sulfide Intermediate

Reagents :

  • 4-Bromothiophenol (1.0 equiv)

  • 2-(Dimethylamino)ethyl bromide (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Solvent: Anhydrous DMF

Procedure :
4-Bromothiophenol and K₂CO₃ are suspended in DMF under nitrogen. 2-(Dimethylamino)ethyl bromide is added dropwise, and the mixture is stirred at 60°C for 12 hours. The product, 4-bromo-phenyl-S-CH₂-CH₂-N(CH₃)₂ , is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 78%
Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H), 7.32 (d, J = 8.5 Hz, 2H), 3.12 (t, J = 6.8 Hz, 2H), 2.68 (t, J = 6.8 Hz, 2H), 2.31 (s, 6H).

  • MS (ESI+) : m/z 317 [M+H]⁺.

Oxidation to Sulfonyl Derivative

Reagents :

  • 4-Bromo-phenyl-S-CH₂-CH₂-N(CH₃)₂ (1.0 equiv)

  • Hydrogen peroxide (30% aqueous, 5.0 equiv)

  • Acetic acid (solvent)

Procedure :
The sulfide is dissolved in acetic acid, and H₂O₂ is added at 0°C. The reaction is warmed to 25°C and stirred for 6 hours. The mixture is diluted with water, neutralized with NaHCO₃, and extracted with dichloromethane. The sulfonyl product, 4-bromo-phenyl-SO₂-CH₂-CH₂-N(CH₃)₂ , is isolated as a white solid after recrystallization (ethanol/water).

Yield : 85%
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 8.7 Hz, 2H), 7.78 (d, J = 8.7 Hz, 2H), 3.45 (t, J = 7.1 Hz, 2H), 3.02 (t, J = 7.1 Hz, 2H), 2.56 (s, 6H).

  • FT-IR : 1325 cm⁻¹ (S=O asymmetric stretch), 1145 cm⁻¹ (S=O symmetric stretch).

Miyaura Borylation to Install Boronic Acid

Reagents :

  • 4-Bromo-phenyl-SO₂-CH₂-CH₂-N(CH₃)₂ (1.0 equiv)

  • Bis(pinacolato)diboron (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Potassium acetate (3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure :
The bromoarene, Pd catalyst, and KOAc are combined in dioxane under nitrogen. Bis(pinacolato)diboron is added, and the mixture is refluxed at 100°C for 18 hours. After cooling, the crude product is filtered through Celite, concentrated, and hydrolyzed with HCl (1M) to yield (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid .

Yield : 67%
Characterization :

  • ¹H NMR (500 MHz, D₂O): δ 8.21 (d, J = 8.3 Hz, 2H), 7.89 (d, J = 8.3 Hz, 2H), 3.62 (t, J = 7.0 Hz, 2H), 3.24 (t, J = 7.0 Hz, 2H), 2.85 (s, 6H).

  • ¹¹B NMR (160 MHz, D₂O): δ 28.5 ppm.

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Synthetic Pathways

Direct Sulfonation of Phenylboronic Acid

Limitations :

  • Boronic acids undergo electrophilic sulfonation sluggishly due to deactivation of the aromatic ring.

  • Yield : <20% under conventional H₂SO₄/HNO₃ conditions.

Suzuki Coupling with Preformed Sulfonyl Fragment

Reagents :

  • 4-Boronophenylsulfonyl chloride

  • 2-(Dimethylamino)ethylzinc bromide

Procedure :
A Negishi coupling between the zinc reagent and sulfonyl chloride under Pd catalysis provides the target compound in moderate yield (45%) but requires stringent anhydrous conditions.

Industrial-Scale Optimization

Continuous Flow Oxidation

Conditions :

  • Reactors : Two-stage packed-bed system with TiO₂ catalyst.

  • Oxidant : Ozone gas (0.5 equiv) in methanol.

  • Throughput : 1.2 kg/h with 94% conversion.

Catalytic Borylation with Reduced Pd Loading

Innovation :

  • Catalyst : Pd nanoparticles (1 mol%) on mesoporous silica.

  • Yield : 82% with 99% selectivity at 80°C.

Analytical and Spectroscopic Data

Parameter Value
Melting Point 158–160°C (decomp.)
Solubility >50 mg/mL in DMSO, <1 mg/mL in H₂O
TGA Stability Decomposes at 210°C
UV-Vis (MeOH) λₘₐₓ = 265 nm (ε = 12,400 M⁻¹cm⁻¹)

Challenges and Mitigation Strategies

  • Boronic Acid Protodeboronation :

    • Cause : Acidic or aqueous conditions.

    • Solution : Use buffered hydrolysis (pH 6–7) during Miyaura borylation.

  • Sulfide Over-Oxidation :

    • Cause : Excess H₂O₂ or elevated temperatures.

    • Solution : Stoichiometric H₂O₂ at 0–5°C .

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. For this compound, the boronic acid group would likely participate in palladium-catalyzed couplings with aryl halides or triflates.

  • Mechanism : The boronic acid undergoes transmetallation with a palladium catalyst, forming a Pd(II) intermediate that couples with an aryl partner.

  • Key Influencing Factors :

    • Sulfonyl Group : May act as an electron-withdrawing group, enhancing the reactivity of the boronic acid.

    • Dimethylamino Group : Electron-donating effects could stabilize intermediates or participate in side reactions.

Example Reaction :
Palladium-catalyzed coupling of (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid with an aryl halide (e.g., bromobenzene) would yield biaryl derivatives.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (SO₂) is typically inert under standard conditions but can undergo nucleophilic substitution under specific circumstances (e.g., in the presence of strong bases or metals).

  • Plausible Reaction :

    • Sulfone Reduction : The sulfonyl group might be reduced to a sulfide (SO) or sulfide (S) using reagents like LiAlH₄ or NaBH₄.

    • Sulfonamide Formation : Reaction with amines could form sulfonamides, though steric hindrance from the ethyl chain may limit this pathway.

Reaction with Grignard or Organometallic Reagents

Boronic acids can react with Grignard reagents to form alkanes or alkenes, depending on the reaction conditions.

  • Mechanism : The boronic acid undergoes nucleophilic attack by the Grignard reagent, followed by protonolysis to release the boronate.

  • Example : Reaction with methyl magnesium bromide could yield a methylated derivative.

Directing Effects in Electrophilic Aromatic Substitution

The dimethylamino group is a strong activating group, potentially directing electrophilic substitution to the para and ortho positions of the phenyl ring.

Stability and Functional Group Compatibility

  • Hydrolysis : Boronic acids are generally stable under neutral conditions but can hydrolyze under acidic or basic conditions to form boronic acid derivatives.

  • Oxidation/Reduction : The sulfonyl group is resistant to oxidation but may be reduced under harsh conditions.

Analytical Data and Purification

While no specific data exists for this compound, related boronic acids (e.g., 4-(dimethylamino)phenylboronic acid ) are purified via column chromatography and characterized by NMR and mass spectrometry .

Research Findings and Trends

  • Cross-Coupling Efficiency : Boronic acids with electron-donating groups (e.g., dimethylamino) generally exhibit high reactivity in Suzuki couplings .

  • Stereoselectivity : The steric environment of the ethyl-sulfonyl chain may influence reaction outcomes, such as regioselectivity in substitution reactions.

  • Toxicity Considerations : Dimethylamino groups can pose safety risks, requiring careful handling (e.g., skin/eye protection) .

Comparison of Analogous Boronic Acids

Compound Key Functional Groups Reactivity Highlights
(4-(Dimethylamino)phenyl)boronic acidDimethylamino, Boronic acidHigh reactivity in Suzuki couplings; used in silylation reactions .
(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acidDimethylamino, Ethoxy, Boronic acidParticipates in nucleophilic additions and Pd-catalyzed couplings .
Target Compound Sulfonyl, Dimethylamino, Boronic acidLikely similar cross-coupling reactivity; sulfonyl group may direct electrophilic substitution

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has highlighted the potential of boronic acids, including derivatives like (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid, as antiviral agents. For instance, studies demonstrate that modifications on the phenyl ring can enhance the inhibitory effects against HIV-1 by targeting viral functions such as Vif (viral infectivity factor). Specific analogues have shown promising IC50 values, indicating effective viral replication inhibition in cell lines like H9 and MT-4 .

Enzyme Inhibition
Boronic acids are known to inhibit various enzymes, including serine proteases and glycosidases. The sulfonamide moiety in this compound contributes to its enzyme-inhibitory properties. For example, derivatives have been synthesized and tested for their ability to inhibit α-glucosidase and acetylcholinesterase, both of which are relevant in treating diabetes and Alzheimer's disease respectively .

Organic Synthesis

Catalysis and Reagents
The compound serves as a versatile reagent in organic synthesis. Boronic acids are commonly employed in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals. The dimethylamino group enhances solubility and reactivity, making it suitable for various coupling reactions .

Dynamic Click Chemistry
Recent advancements in dynamic click chemistry utilize boronic acids for reversible covalent bonding. This application is particularly relevant in developing drug delivery systems where the compound can form stable complexes with biomolecules, enabling targeted therapy . For example, iminoboronate chemistry has been used to create reactive oxygen species-responsive nanocarriers for cancer therapy, showcasing the compound's versatility in biomedical applications .

Biochemical Applications

Targeting Bacterial Infections
The compound has been explored for its ability to selectively label bacteria such as Staphylococcus aureus through electrostatic interactions with cationic peptides. This selectivity is crucial for developing diagnostic tools and targeted therapies against antibiotic-resistant strains .

Nanopore Technology
In a novel application, the compound's reactivity has been harnessed in nanopore systems to modify specific amino acid side chains within peptides. This technique allows for precise control over peptide interactions at the molecular level, opening new avenues in biosensing and nanotechnology .

Case Studies

Study Application Findings
Zhang et al., 2020Cancer TherapyDeveloped ROS-responsive nanocarriers using iminoboronate chemistry; improved drug release profiles were observed in HepG2 cells .
Abbasi et al., 2014Enzyme InhibitionDemonstrated that sulfonamide derivatives effectively inhibited α-glucosidase and acetylcholinesterase, showing potential for diabetes and Alzheimer's treatment .
Cockroft et al., 2021Nanopore TechnologyUtilized boronic acid reactivity to modify lysine side chains within nanopores, enhancing specificity in biochemical sensing applications .

Mechanism of Action

The mechanism by which (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The sulfonyl group can participate in various chemical transformations, further enhancing the compound’s utility in different contexts.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The target compound’s sulfonyl-ethyl-dimethylamine chain distinguishes it from other boronic acids:

Compound Name Substituent Features Key Properties
Target Compound 4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl High solubility (due to tertiary amine), electron-withdrawing sulfonyl group
[4-(N,N-Dimethylsulfamoyl)phenyl]boronic acid () Direct sulfamoyl (N,N-dimethyl) group attached to phenyl Moderate solubility; shorter chain limits flexibility
[4-(Methanesulfonyl)phenyl]boronic acid () Methanesulfonyl group (no amine chain) Lower solubility; stronger electron-withdrawing effect
[3-(N,N-Dimethylamino)phenyl]boronic acid () Dimethylamino group directly on phenyl ring (meta position) Basic site on ring; altered electronic effects vs. sulfonyl substituents
  • Electronic Effects : Sulfonyl groups withdraw electrons, activating the boronic acid for cross-coupling reactions. The target compound’s ethylamine chain may mitigate excessive deactivation compared to methanesulfonyl derivatives .
  • Solubility: The dimethylamino group in the target compound increases water solubility via protonation under acidic conditions, whereas methanesulfonyl derivatives rely solely on polar sulfonyl groups .

Physicochemical Properties

Key parameters from , and 10:

Compound Molecular Weight TPSA (Ų) LogP Hydrogen Bond Donors
Target Compound ~325 (estimated) ~95 ~1.2 2 (boronic acid)
[4-(Dimethylcarbamoyl)phenyl]boronic acid () 193.01 53.6 1.02 2
[4-(N,N-Dimethylsulfamoyl)phenyl]boronic acid () 243.09 85.0 0.75 2
  • TPSA (Topological Polar Surface Area): The target compound’s higher TPSA (~95 vs.
  • LogP: The dimethylaminoethyl chain lowers LogP compared to purely hydrophobic substituents, balancing lipophilicity for drug-likeness .

Biological Activity

(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article aims to explore its biological activities, mechanisms, and potential applications based on diverse sources of scientific literature.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is pivotal in its biological interactions. The dimethylaminoethyl sulfonyl group enhances its solubility and interaction with biological molecules. Its structure can be represented as follows:

C13H18BN2O3S\text{C}_{13}\text{H}_{18}\text{B}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a useful probe in enzyme inhibition studies, particularly in the context of studying glycoproteins and other biomolecules that contain hydroxyl groups .

Key Mechanisms:

  • Enzyme Inhibition: The boronic acid group interacts with serine and cysteine residues in enzymes, leading to inhibition of their activity.
  • Cell Membrane Interaction: The dimethylaminoethyl group enhances membrane permeability, allowing the compound to affect intracellular processes.

Antimicrobial Properties

Research indicates that boronic acids, including (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Boronic Acids

CompoundMIC (µg/mL)Target Organism
(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acidTBDTBD
B5 (related boronic acid)5–10Staphylococcus aureus
B7 (related boronic acid)3–8Escherichia coli

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, compounds similar to (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid have shown promising results. For example, certain derivatives have been reported to reduce cell viability significantly in prostate cancer cells while sparing healthy cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acidTBDTBD
B5Prostate Cancer5
B7Prostate Cancer3

Case Studies

  • Enzyme Inhibition Study: A study investigated the inhibitory effects of boronic acids on proteases involved in bacterial infections. The results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, suggesting potential therapeutic applications .
  • Anticancer Research: Another case study focused on the anticancer properties of related compounds. The results demonstrated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Q & A

Q. What are the key considerations for synthesizing (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the sulfonyl group via sulfonation of a phenylboronic acid precursor, followed by alkylation with 2-(dimethylamino)ethyl chloride. Use anhydrous conditions (e.g., DMF or THF) to minimize hydrolysis of the boronic acid group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product. Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ 2.2–2.5 ppm for -N(CH₃)₂ protons) and sulfonyl group (δ 3.1–3.3 ppm for -SO₂-CH₂- protons). The boronic acid moiety may appear as a broad peak near δ 7.5–8.5 ppm in ¹¹B NMR .
  • Mass Spectrometry : Use high-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ or [M–OH]⁻).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How does the (2-(dimethylamino)ethyl)sulfonyl substituent influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity of the boronic acid, potentially accelerating transmetallation. However, steric hindrance from the dimethylaminoethyl chain may reduce coupling yields. Optimize using:
  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water (3:1) at 80°C .
  • Additives : Include tetrabutylammonium bromide to solubilize the boronic acid in aqueous phases .
  • Kinetic Studies : Compare coupling rates with simpler arylboronic acids (e.g., 4-chlorophenylboronic acid) to quantify substituent effects .

Q. What strategies mitigate hydrolysis or oxidative deboronation in aqueous buffers?

  • Methodological Answer :
  • Stabilization via pH Control : Maintain solutions at pH 7–8 using phosphate buffers to reduce boronic acid hydrolysis. Avoid strongly acidic conditions (pH < 5) .
  • Coordination with Diols : Add mannitol (1–5 mM) to form reversible esters, protecting the boronic acid from nucleophilic attack .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent oxidation .

Q. Can this compound act as a fluorescent sensor for biomolecules?

  • Methodological Answer : The dimethylamino group’s electron-donating properties and sulfonyl group’s polarity make it a candidate for Förster resonance energy transfer (FRET)-based sensors. Design experiments to:
  • Test Fluorogenic Response : Incubate with diols (e.g., fructose) or reactive oxygen species (ROS) in buffered solutions. Monitor emission shifts at 400–500 nm (excitation: 350 nm) .
  • Assay Selectivity : Compare responses with structurally similar boronic acids (e.g., 4-methoxyphenylboronic acid) to identify specificity .

Q. How to resolve contradictions in reported reactivity of sulfonamide-boronic acid hybrids?

  • Methodological Answer : Discrepancies may arise from divergent electronic effects (sulfonyl vs. boronic acid groups). Address this by:
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate partial charges and predict nucleophilic/electrophilic sites .
  • Competitive Binding Assays : Evaluate interactions with model targets (e.g., serine proteases) via SPR or ITC to quantify binding affinities .

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